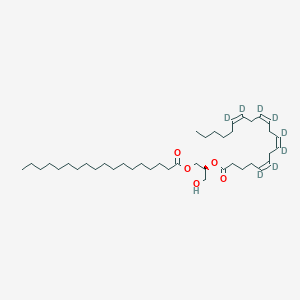
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is a deuterium-labeled diacylglycerol (DAG) containing polyunsaturated fatty acids. This compound is used as an internal standard for the quantification of 1-Stearoyl-2-arachidonoyl-sn-glycerol. It is known for its ability to activate protein kinase C (PKC) and augment nonselective cation channel (NSCC) activity .
Métodos De Preparación
The preparation of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out through synthetic routes that involve the esterification of glycerol with stearic acid and arachidonic acid, followed by deuteration . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale esterification and deuteration processes under controlled conditions to produce the compound in bulk .
Análisis De Reacciones Químicas
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its activity and stability.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, potentially altering its properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of similar compounds.
Biology: The compound is used to study the activation of protein kinase C and its role in cellular signaling pathways.
Medicine: Research involving this compound helps in understanding its effects on cell growth, development, survival, apoptosis, carcinogenesis, and metastasis.
Industry: It is used in the development of pharmaceuticals and other products that require precise quantification of diacylglycerols .
Mecanismo De Acción
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol exerts its effects by allosterically activating protein kinase C (PKC) and other proteins involved in cell signaling. It also activates transient receptor potential channels (TRPC3 and TRPC6), which regulate intracellular free calcium levels. This activation leads to various cellular responses, including changes in cell growth, survival, and apoptosis .
Comparación Con Compuestos Similares
1-Stearoyl-2-arachidonoyl-d8-sn-glycerol is unique due to its deuterium labeling, which makes it an ideal internal standard for quantification purposes. Similar compounds include:
1-Stearoyl-2-arachidonoyl-sn-glycerol: The non-deuterated form, which also activates PKC and TRPC channels.
1-Oleoyl-2-acetyl-sn-glycerol: Another diacylglycerol with different fatty acid composition, used in similar research applications.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: A phospholipid derivative with similar biological activities
These compounds share similar biological activities but differ in their specific fatty acid composition and labeling, which can affect their use in research and industrial applications.
Propiedades
Fórmula molecular |
C41H72O5 |
|---|---|
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1/i11D,13D,17D,19D,22D,24D,28D,30D |
Clave InChI |
NSXLMTYRMFVYNT-YVJRVKRGSA-N |
SMILES isomérico |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC)/[2H])/[2H])/[2H])/CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



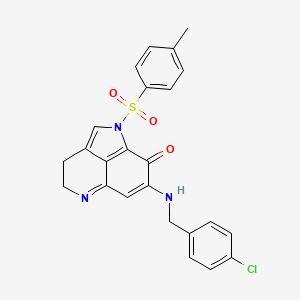


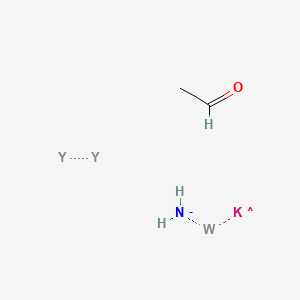
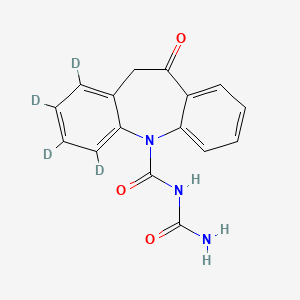
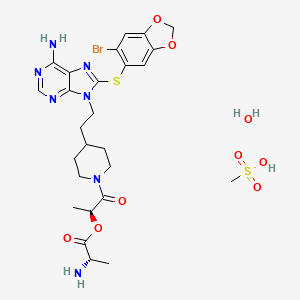
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)


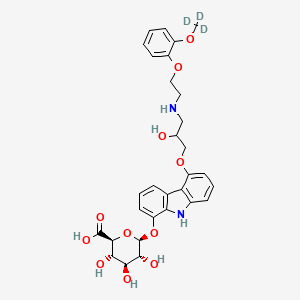

![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
